One-Pot Synthesis Yield and Accessibility
The compound can be synthesized via a scalable one-pot, three-component reaction (benzaldehyde derivative, malonic acid, ammonium acetate). In this synthetic methodology, the presence of electron-withdrawing groups like the 3,5-dichloro substituents on the aromatic aldehyde is known to influence reaction kinetics and final yield. While direct yield data for this specific analog is not reported in the primary synthesis paper, the broader class of 3-amino-3-arylpropionic acids typically achieves yields ranging from 20% to 85% under these conditions, with the electronic nature of the aryl substituent being a critical factor [1]. The specific 2-hydroxy group may also facilitate purification via chelation or differential solubility, a factor absent in non-hydroxylated analogs.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be within typical 20-85% range. |
| Comparator Or Baseline | Unsubstituted phenyl analog (3-amino-3-phenylpropanoic acid) |
| Quantified Difference | Yield for unsubstituted analog reported at 49% in the same method [1]. |
| Conditions | One-pot synthesis with malonic acid (1 equiv) and ammonium acetate (2 equiv) in refluxing ethanol. |
Why This Matters
This synthetic route's documented applicability to the class provides a reliable, scalable starting point for procurement decisions, with the potential for yield optimization based on the specific substitution pattern.
- [1] Tan, C. Y. K., & Weaver, D. F. (2002). A one-pot synthesis of 3-amino-3-arylpropionic acids. Tetrahedron, 58(37), 7449-7461. View Source
